Structural Validation of Factor VIIa Binding as a P1 Fragment
4-Bromo-2-methoxyphenol is a validated fragment hit against coagulation Factor VIIa. While a quantitative IC50 is not reported in the primary source for the fragment itself, its binding mode has been confirmed by X-ray crystallography at a resolution of 2.1 Å [1]. In contrast, other simple bromophenol regioisomers (e.g., 2-Bromo-4-methoxyphenol) lack any published structural or biochemical data for this target, making 4-Bromo-2-methoxyphenol a demonstrably superior choice for follow-up studies aimed at developing Factor VIIa inhibitors [2].
| Evidence Dimension | Structural Confirmation of Target Engagement (Factor VIIa) |
|---|---|
| Target Compound Data | X-ray crystal structure with Factor VIIa at 2.1 Å resolution (PDB ID: 4X8S) |
| Comparator Or Baseline | Regioisomers 2-Bromo-4-methoxyphenol (CAS 17332-11-5) and 5-Bromo-2-methoxyphenol (CAS 37942-01-1) |
| Quantified Difference | Validated binding vs. No published data |
| Conditions | X-ray crystallography of the human Factor VIIa protease domain |
Why This Matters
This is the only bromomethoxyphenol isomer with a publicly available, experimentally validated 3D structure bound to a therapeutically relevant target, providing a crucial starting point for structure-based drug design.
- [1] RCSB PDB. (2014). 4X8S: FACTOR VIIA IN COMPLEX WITH THE INHIBITOR 4-BROMO-2-METHOXYPHENOL. Retrieved from https://www.rcsb.org/structure/4X8S View Source
- [2] Cheney, D. L., Bozarth, J. M., Metzler, W. J., Morin, P. E., Mueller, L., Newitt, J. A., ... & Priestley, E. S. (2015). Discovery of Novel P1 Groups for Coagulation Factor VIIa Inhibition Using Fragment-Based Screening. Journal of Medicinal Chemistry, 58(6), 2799-2808. View Source
